molecular formula C15H19N3O2S B4501690 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide

2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide

Cat. No.: B4501690
M. Wt: 305.4 g/mol
InChI Key: MMLMVSXPLDFWHI-UHFFFAOYSA-N
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Description

2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropylamino group, a methoxybenzyl group, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution of an appropriate halide precursor with isopropylamine. This step may require the use of a solvent like ethanol or acetonitrile and a catalyst such as triethylamine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction. This involves the condensation of a 4-methoxybenzaldehyde with the thiazole derivative, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the thiazole ring to a carboxamide group. This can be achieved through an amidation reaction using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Isopropylamine, triethylamine, ethanol, acetonitrile.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

    2-(methylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide: Similar structure but with a methylamino group instead of an isopropylamino group.

    2-(isopropylamino)-N-(4-chlorobenzyl)-1,3-thiazole-4-carboxamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

    2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10(2)17-15-18-13(9-21-15)14(19)16-8-11-4-6-12(20-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLMVSXPLDFWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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